Cas no 131906-57-5 (1-(4-hexylphenyl)-2-propen-1-one)
131906-57-5 structure
Product Name:1-(4-hexylphenyl)-2-propen-1-one
CAS-nummer:131906-57-5
MF:C15H20O
MW:216.318704605103
CID:898801
PubChem ID:24724504
Update Time:2025-04-19
1-(4-hexylphenyl)-2-propen-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(4-hexylphenyl)-2-propen-1-one
- 1-(4-hexylphenyl)prop-2-en-1-one
- 1-(4-Hexyphenyl)-2-propane-1-one
- cpd L3, L3 Antagonist TR-SIR-2
- L3 Antagonist TR-SIR-2
- cpd L3
- cpd L3, L3 Antagonist TR-SIR-2
- DB08085
- NS00071003
- DTXCID70515919
- MA965OF9ZR
- 131906-57-5
- DTXSID40565143
- NCGC00165805-02
- PD004761
- BDBM18825
- NCGC00165805-01
- Q27097314
- MFCD08702653
- CHEMBL237600
- UNII-MA965OF9ZR
- J-006082
- 2-Propen-1-one, 1-(4-hexylphenyl)-
- SCHEMBL2583757
- Enone, 1
-
- MDL: MFCD08702653
- Inchi: 1S/C15H20O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h4,9-12H,2-3,5-8H2,1H3
- InChI-sleutel: IINHTEWASPUCMH-UHFFFAOYSA-N
- LACHT: O=C(C=C)C1C=CC(=CC=1)CCCCCC
Berekende eigenschappen
- Exacte massa: 216.1515
- Monoisotopische massa: 216.151415257g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 212
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- Dichtheid: 0.935
- Kookpunt: 320.627°C at 760 mmHg
- Vlampunt: 133.809°C
- Brekindex: 1.506
- Oplosbaarheid: DMSO: >5mg/mL
- PSA: 17.07
- LogboekP: 4.17810
1-(4-hexylphenyl)-2-propen-1-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1942242-5mg |
1-(4-Hexylphenyl)prop-2-en-1-one |
131906-57-5 | 98% | 5mg |
¥3967.00 | 2024-08-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-251468-5 mg |
1-(4-Hexyphenyl)-2-propane-1-one, |
131906-57-5 | 5mg |
¥2,632.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-251468-5mg |
1-(4-Hexyphenyl)-2-propane-1-one, |
131906-57-5 | 5mg |
¥2632.00 | 2023-09-05 |
1-(4-hexylphenyl)-2-propen-1-one Gerelateerde literatuur
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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